molecular formula C25H22N2O3 B2484381 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide CAS No. 923233-42-5

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide

Cat. No.: B2484381
CAS No.: 923233-42-5
M. Wt: 398.462
InChI Key: ULJPXZJXRPZUQA-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chromenone core, a pyridine ring, and a tert-butylphenyl group, making it a versatile molecule for research and industrial applications.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromenone core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the pyridine ring and the tert-butylphenyl group. Key steps include:

    Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Introduction of the Pyridine Ring: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the chromenone core.

    Addition of the tert-Butylphenyl Group: This can be done using Friedel-Crafts alkylation, where tert-butylbenzene is reacted with the intermediate compound in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in oxidative stress and inflammation.

    Pathways: The compound can modulate signaling pathways such as the PI3K-AKT and MAPK pathways, which are crucial in cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide
  • N-[2-(4-ethylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide

Uniqueness

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide stands out due to the presence of the tert-butyl group, which can enhance its stability and lipophilicity, potentially leading to better bioavailability and efficacy in therapeutic applications.

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-25(2,3)18-8-6-16(7-9-18)23-14-21(28)20-13-19(10-11-22(20)30-23)27-24(29)17-5-4-12-26-15-17/h4-15H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJPXZJXRPZUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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